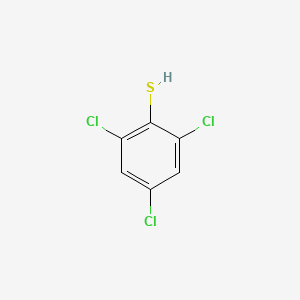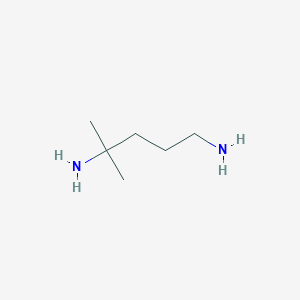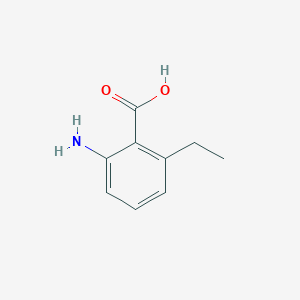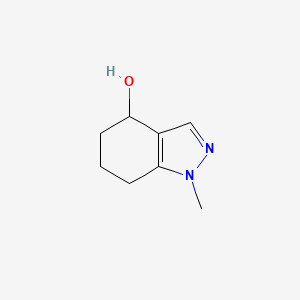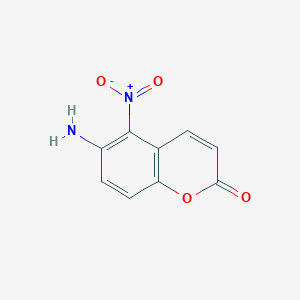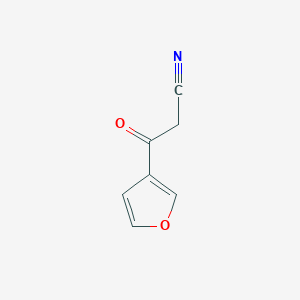
8-Aminoisoquinolina
Descripción general
Descripción
8-Aminoisoquinoline (8-AIQ) is a heterocyclic organic compound consisting of an isoquinoline ring with an amino group attached at the 8-position. It is an important intermediate in organic synthesis and has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 8-AIQ has been found to have a wide range of biological activities, including antifungal, antitumor, and antiviral properties. In addition, it has been studied for its potential use as a therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Agentes antimicrobianos
8-Aminoisoquinolina se ha utilizado en el diseño y la síntesis de derivados híbridos que muestran potencial como agentes antimicrobianos . Se ha encontrado que estos compuestos son efectivos contra una variedad de cepas patógenas bacterianas y fúngicas, incluidas Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterococcus faecalis, Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans y Candida parapsilosis .
Agentes anticancerígenos
Se ha informado que el farmacóforo quinolina, que incluye this compound, posee actividades anticancerígenas . Esto lo convierte en un compuesto valioso en el desarrollo de nuevos fármacos contra el cáncer.
Agentes antimaláricos
Los compuestos basados en quinolina, incluida la this compound, se han utilizado en el desarrollo de fármacos antimaláricos . Han demostrado eficacia en la lucha contra la malaria, una enfermedad que sigue suponiendo un importante desafío para la salud mundial.
Agentes antibacterianos
This compound ha demostrado ser prometedora como agente antibacteriano . Se ha encontrado que es efectiva contra cepas bacterianas tanto grampositivas como gramnegativas .
Agentes antiprotozoarios
Se ha informado que el farmacóforo quinolina, que incluye this compound, posee actividades antiprotozoarias . Esto lo convierte en un compuesto valioso en el desarrollo de fármacos para combatir las infecciones protozoarias.
Agentes anti-VIH
Los compuestos basados en quinolina, incluida la this compound, se han utilizado en el desarrollo de fármacos anti-VIH . Han demostrado eficacia en la lucha contra el VIH, un virus que sigue suponiendo un importante desafío para la salud mundial.
Safety and Hazards
8-Aminoisoquinoline can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .
Direcciones Futuras
8-Aminoisoquinoline and its derivatives have shown promise in the field of antiprotozoal drugs . Extensive derivatization approaches followed by a better understanding of structure-activity relationships and biotransformation mechanisms of toxicity have provided 8-aminoquinoline analogs with better pharmacologic and reduced toxicologic profiles . The novel 8-aminoquinoline analogs may have broader utility in public health as future antiprotozoal drugs .
Mecanismo De Acción
- 8-AQ is the 8-amino derivative of quinoline . Its primary targets are not well-defined, but it has been explored for anti-malarial activity.
- Derivatives like primaquine, tafenoquine, and pamaquine have been tested for their effects against malaria parasites . Primaquine, in particular, is used to treat Plasmodium vivax and Plasmodium ovale malaria, although its exact mechanism remains unclear[1,3].
- The precise interaction of 8-AQ with its targets is not fully elucidated. However, mitochondria may be the biological target of primaquine .
- Primaquine accumulates within mitochondria, leading to swelling and structural changes in the inner membranes .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Análisis Bioquímico
Biochemical Properties
8-Aminoisoquinoline plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form amides through reactions with carboxylic acids, facilitated by enzymes such as amide synthases. These interactions are essential for the formation of peptide bonds in proteins and other biochemical processes .
Cellular Effects
8-Aminoisoquinoline has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases and phosphatases, which are critical for cell signaling. Additionally, 8-Aminoisoquinoline can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 8-Aminoisoquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 8-Aminoisoquinoline can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, 8-Aminoisoquinoline can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Aminoisoquinoline can change over time. The stability and degradation of 8-Aminoisoquinoline are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Aminoisoquinoline can degrade over time, leading to a decrease in its efficacy. Its initial effects on cellular function, such as changes in gene expression and enzyme activity, can be observed shortly after administration .
Dosage Effects in Animal Models
The effects of 8-Aminoisoquinoline vary with different dosages in animal models. At low doses, 8-Aminoisoquinoline can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
8-Aminoisoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in redox reactions, where it acts as a substrate for enzymes such as cytochrome P450. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, 8-Aminoisoquinoline can be metabolized into different products, which can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of 8-Aminoisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of 8-Aminoisoquinoline in different cellular compartments. For instance, it can be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
8-Aminoisoquinoline exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, 8-Aminoisoquinoline can localize to the nucleus, where it can interact with DNA and influence gene expression. Additionally, its localization to the endoplasmic reticulum can affect protein synthesis and folding .
Propiedades
IUPAC Name |
isoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSYANXQYUJOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552671 | |
| Record name | Isoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23687-27-6 | |
| Record name | 8-Isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23687-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Aminoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Isoquinolinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN57W99VQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 8-aminoisoquinoline in the synthesis of 5,8-isoquinolinedione as described in the research?
A1: 8-aminoisoquinoline serves as a crucial intermediate in the synthesis of 5,8-isoquinolinedione []. The process involves a three-step transformation starting from 5-hydroxyisoquinoline:
Q2: What spectroscopic data is available for 8-aminoisoquinoline and related compounds in this research?
A2: While the research doesn't directly provide spectroscopic data for 8-aminoisoquinoline itself, it does detail the analysis of several related isoquinoline derivatives [, ]. This analysis includes:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)

